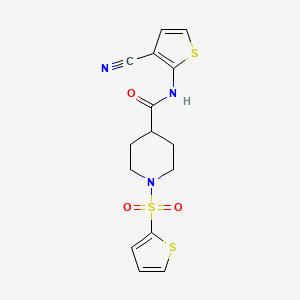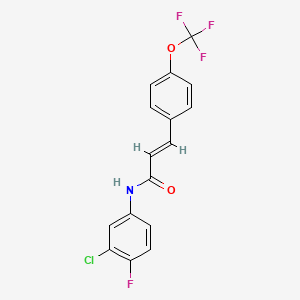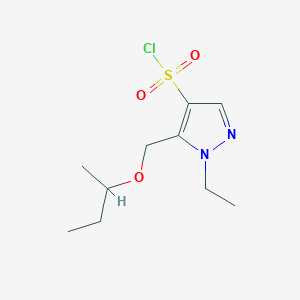
N-(3-cyanothiophen-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-cyanothiophen-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide, also known as compound 1, is a novel small molecule inhibitor that has shown promise in scientific research applications. This compound has been synthesized using a specific method and has been extensively studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations in lab experiments. In
Aplicaciones Científicas De Investigación
Synthesis and Characterization
N-(3-cyanothiophen-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide and its derivatives have been synthesized and characterized in various studies, focusing on their potential biological and pharmacological activities. For example, a study by Sowmya et al. (2018) discussed the synthesis of thiophene-based carboxamides with potential antibacterial and antifungal activities. Similarly, Cetin et al. (2021) evaluated thiophene-based heterocyclic compounds for their enzyme inhibitory activities.
Antimicrobial and Antifungal Activities
Several studies have reported the antimicrobial and antifungal activities of thiophene-based carboxamides. For instance, the work of Talupur et al. (2021) focused on the synthesis of thiophene-2-carboxamides and their potential biological evaluation. Similarly, Mehdhar et al. (2022) synthesized new thiophene derivatives with promising cytotoxic activities against human cancer cell lines.
Enzyme Inhibitory Activity
Research by Cetin et al. (2021) indicated that thiophene-based compounds showed significant enzyme inhibitory activities, including against acetylcholinesterase and butyrylcholinesterase, which are important in various neurological disorders.
Anti-Cancer Activity
Studies have explored the potential anti-cancer activities of thiophene-based carboxamides. For instance, Al-Said et al. (2011) synthesized novel thiophene derivatives that exhibited better activity than Doxorubicin against the human breast cancer cell line MCF7.
Anti-Angiogenic and DNA Cleavage Activities
The study by Kambappa et al. (2017) highlighted the synthesis of piperidine-4-carboxamide derivatives with significant anti-angiogenic and DNA cleavage activities, suggesting their potential as anticancer agents.
Structural Analysis
Comprehensive structural analyses have been conducted on these compounds. For example, Cakmak et al. (2022) reported the structural characterization and biological evaluation of a novel heterocyclic amide derivative related to this compound.
Propiedades
IUPAC Name |
N-(3-cyanothiophen-2-yl)-1-thiophen-2-ylsulfonylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O3S3/c16-10-12-5-9-23-15(12)17-14(19)11-3-6-18(7-4-11)24(20,21)13-2-1-8-22-13/h1-2,5,8-9,11H,3-4,6-7H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXZXKNVNNROKLZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NC2=C(C=CS2)C#N)S(=O)(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O3S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[1-[(4-Methoxy-3,5-dimethylpyridin-2-yl)methyl]triazol-4-yl]propan-2-ol](/img/structure/B2625535.png)
![(3Z,5E)-3,5-bis[(4-fluorophenyl)methylidene]-1-methylpiperidin-4-one](/img/structure/B2625537.png)
amine](/img/structure/B2625538.png)
![2,4-difluoro-N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide](/img/structure/B2625540.png)
![2-Methyl-2-[(thiophen-2-yl)methyl]pyrrolidine hydrochloride](/img/structure/B2625541.png)


![3-chloro-N-[cyano(cyclopropyl)methyl]-4-hydroxy-5-methoxybenzamide](/img/structure/B2625547.png)

![N-([2,3'-bipyridin]-5-ylmethyl)-3-fluoro-4-methoxybenzamide](/img/structure/B2625550.png)

![N-(5,5-dioxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-methyl-3-nitrobenzamide](/img/structure/B2625553.png)

![Ethyl 5,5,7,7-tetramethyl-2-(4-((3-methylpiperidin-1-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2625556.png)